molecular formula C20H20N2OS B2645730 N-(4-isopropylthiazol-2-yl)-2,2-diphenylacetamide CAS No. 1226442-92-7

N-(4-isopropylthiazol-2-yl)-2,2-diphenylacetamide

Cat. No. B2645730
CAS RN: 1226442-92-7
M. Wt: 336.45
InChI Key: CLTKWYZAXFIRKH-UHFFFAOYSA-N
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Description

“N-(4-isopropylthiazol-2-yl)-2,2-diphenylacetamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by the substituents on a particular position of the thiazole ring .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of aldehydes with 2-(1H-benzo[d]imidazol-2-yl) acetonitrile or 2-(benzo[d]thiazol-2-yl)acetonitrile intermediate in the presence of piperidine in ethanol . In one study, a series of N-(thiazol-2-yl)benzenesulfonamides were synthesized and evaluated for antibacterial activity .


Chemical Reactions Analysis

The reactivity of thiazole derivatives can be influenced by the substituents at position-2 and -4, which may not only alter the orientation types, but also shield the nucleophilicity of nitrogen . For instance, compounds with electron-withdrawing substituents at the fourth position in the phenyl ring showed more potent anticonvulsant activity as compared to other synthesized derivatives .

Mechanism of Action

The mechanism of action of thiazole derivatives can vary depending on their biological targets. For example, some N-(thiazol-2-yl)benzenesulfonamides exhibited potent antibacterial activity, possibly due to the convergent presence of thiazole and sulfonamide moieties .

Future Directions

The future research on “N-(4-isopropylthiazol-2-yl)-2,2-diphenylacetamide” and similar compounds could focus on further exploring their biological activities and optimizing their synthesis process. The design and structure-activity relationship of bioactive molecules could also be a promising area of research .

properties

IUPAC Name

2,2-diphenyl-N-(4-propan-2-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-14(2)17-13-24-20(21-17)22-19(23)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14,18H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTKWYZAXFIRKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CSC(=N1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-isopropylthiazol-2-yl)-2,2-diphenylacetamide

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